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Abstract

The ZINC database is a vast, free repository of commercially available compounds crucial for
virtual screening and drug discovery.[1][2] However, navigating and utilizing this extensive
collection, which contains over 230 million purchasable compounds, requires the ability to
create smaller, more manageable, and targeted subsets of molecules.[3][4] This guide provides
detailed application notes and protocols for researchers to effectively create and download
custom subsets from the ZINC database, tailored to specific project needs. By leveraging the
powerful filtering capabilities of ZINC, researchers can significantly refine their virtual screening
libraries, leading to more efficient and successful drug discovery campaigns.

Introduction

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid in silico
assessment of large compound libraries against a biological target.[1] The ZINC database is a
critical resource in this process, offering a diverse array of molecules in ready-to-dock 3D
formats.[5][6] The ability to curate custom subsets based on specific physicochemical
properties, structural features, or desired characteristics like "drug-likeness" or "lead-likeness"
is paramount for focusing computational efforts and increasing the likelihood of identifying
promising hit compounds.[1][7] This document outlines the methodologies for creating such
custom subsets using the ZINC web interface and command-line tools, and provides protocols
for preparing these subsets for subsequent computational analysis.
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Key Filtering Parameters for ZINC Subsetting

The ZINC database offers a granular level of control for creating custom subsets. Researchers
can filter the database based on a wide range of molecular properties and annotations.[8] A

summary of key filtering parameters is provided in the table below.

Parameter Category

Specific Filters

Description

Physicochemical Properties

Molecular Weight, LogP,
Number of Rotatable Bonds,
Hydrogen Bond

Donors/Acceptors, Net Charge

Allows for the selection of
molecules based on
fundamental drug-like
properties, such as those
defined by Lipinski's Rule of
Five.[8][9]

Structural Features

Substructure Search (SMILES,
SMARTS), Rings, Chiral

Centers

Enables the selection of
molecules containing or
excluding specific chemical
moieties or structural
characteristics.[10][11]

Pre-defined Subsets

Drug-like, Lead-like, Fragment-

like, Natural Products

ZINC provides pre-curated
subsets that adhere to
commonly accepted criteria for
different stages of drug
discovery.[1][7][12]

Purchasability & Availability

In-Stock, Make-on-Demand,

Agent

Filters compounds based on
their commercial availability
and delivery time, which is a
critical consideration for follow-
up experimental validation.[10]
[12][13]

Vendor

Specific chemical supplier

catalogs

Allows for the creation of
subsets from one or more

preferred vendors.[5]
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Protocols for Creating Custom ZINC Subsets

This section details the step-by-step protocols for creating and downloading custom subsets
from the ZINC database.

Protocol 1: Creating a Custom Subset via the ZINC15
Web Interface

This protocol describes the use of the interactive web interface of ZINC15 to generate a
custom subset based on desired physicochemical properties.

Methodology:

» Navigate to the ZINC15 Website: Open a web browser and go to the ZINC15 homepage
(zinc15.docking.org).[1]

e Access the Search Function: From the main navigation bar, click on "Substances" to access
the chemical search page.[11]

e Define Search Criteria:

o Substructure Search: Use the drawing tool on the left-hand panel to sketch a chemical
substructure of interest. Alternatively, you can input a SMILES or SMARTS string.[11]

o Property Search: On the right-hand side, specify the desired ranges for various
physicochemical properties such as molecular weight, LogP, and the number of rotatable
bonds.

o Execute the Search: Click the "Search" button to initiate the query against the ZINC
database. The results will be displayed in a new page.

» Refine and Create Subset:
o Review the search results.
o To create a downloadable subset from the results, click the "Create Subset" button.[14]

e Download the Subset:
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[e]

You will be redirected to a download page for your custom subset.

o

Select the desired file format (e.g., SDF, MOL2, SMILES, PDBQT).[10]

[¢]

Choose the desired protonation state (e.g., pH 7.4).

[¢]

Click the "Download" button to save the subset to your local machine.

Protocol 2: Downloading Large Subsets using Tranches

For downloading very large subsets of molecules, the "tranche" system is recommended.
Tranches are pre-sliced, large subsets of the ZINC database, categorized by properties like
molecular weight and LogP.

Methodology:

o Access the Tranches Page: Navigate to the ZINC Tranches page
(zinc20.docking.org/tranches/home/).[15]

e Select Tranche Criteria:

o Use the interactive table to select the desired ranges for heavy atom count and calculated
LogP.

o Utilize the dropdown menus at the top to specify other criteria such as reactivity and
purchasability.

e Generate Download Script:
o After selecting the desired tranches, click the "Download" button.
o A new page will appear where you can select the molecular format (e.g., MOL2, SDF).
o Choose the download method: curl, wget, or PowerShell. This will generate a script.[15]
o Execute the Download Script:

o Download the generated script file.
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o Open a terminal or command prompt on your local machine.

o Execute the script. For example, if you downloaded a curl script named download.sh, you
would run bash download.sh. This will download all the selected tranches.

o Decompress the Files: The downloaded files will be in a compressed format (e.g., .gz). Use a
suitable tool to decompress them (e.g., gunzip *.gz on Linux/macOS).[16]

Experimental Workflows

The following diagrams illustrate the logical workflows for creating custom ZINC subsets.

' Navigate to Define Search Criteria ) Select Format
@—)| Access ZINC Website l—)| SearchPage l—)| (GRS (FEiEs) Execute Search Review Results Create Subset "% Download

Click to download full resolution via product page

Caption: Workflow for creating a custom subset via the ZINC web interface.

Access ZINC Select Tranches ~.| Generate Download ~.| Execute Script Decompress
Tranches Page (MW, LogP, etc.) “"|  Script (curliwget) - Locally Downloaded Files

Click to download full resolution via product page
Caption: Workflow for downloading large subsets using the ZINC tranche system.

Data Presentation: Example ZINC Subsets

The following table provides an example of how different filtering criteria can significantly
reduce the number of molecules to be screened, thereby conserving computational resources.
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Approximate Number of

Subset Name Filtering Criteria

Compounds
Full ZINC Database None > 230 Million
Drug-like Lipinski's Rule of 5 compliant ~ 15 Million

] MW: 150-350, LogP: < 4, H- o
Lead-like ~ 5 Million
donors: < 3, H-acceptors: < 6

Immediately available for ) ) ) .
In-Stock Varies, typically in the millions
purchase

MW < 500, LogP < 5,

) o Rotatable Bonds < 10, )
Custom: Kinase Inhibitor-like ) ) o ) typically thousands to
contains a hinge-binding motif

Varies based on substructure,

hundreds of thousands
(substructure)

Conclusion

The ability to create custom, targeted subsets of molecules from the ZINC database is an
indispensable skill for researchers in the field of drug discovery.[17] By following the protocols
outlined in this guide, scientists can efficiently curate libraries of compounds that are tailored to
their specific research questions and computational resources. This focused approach not only
accelerates the timeline of virtual screening projects but also enhances the quality of the
resulting hits, ultimately contributing to the development of novel therapeutics. The ZINC
database, with its powerful search and filtering capabilities, remains a vital and freely
accessible tool for the global scientific community.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://acs.figshare.com/articles/journal_contribution/ZINC_A_Free_Database_of_Commercially_Available_Compounds_for_Virtual_Screening/3374347
https://acs.figshare.com/articles/journal_contribution/ZINC_A_Free_Database_of_Commercially_Available_Compounds_for_Virtual_Screening/3374347
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DvvWK5Y2RcSg&q=EgSs6uBgGLvSi8gGIjBi4bpCKESHRijoHIPAizCmOtaCsBWaXiRMesjVtOZ8pA_nriPRRBd3Zz3lsLYpOeYyAnJSWgFD
https://www.youtube.com/watch?v=xd8hLBhhkyI
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1360656/
https://www.researchgate.net/publication/8064843_ZINC_-_A_Free_Database_of_Commercially_Available_Compounds_for_Virtual_Screening
https://www.researchgate.net/publication/5304333_Using_ZINC_to_Acquire_a_Virtual_Screening_Library
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717187/
https://docs.nvidia.com/bionemo-framework/1.10/notebooks/ZINC15-data-preprocessing.html
https://m.youtube.com/watch?v=0grHHgqZQmE
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3D_GlX-RM2A5s&q=EgSs6uBgGOLSi8gGIjAkJUWDQ0X2A3cia1fjoRCAFrd7k8pvd28hznscD8yRc8SYV0DDnWdIb31bwZA90jcyAnJSWgFD
https://zinc12.docking.org/browse/subsets/
https://docs.eyesopen.com/floe/modules/generative-floes/docs/source/floes/reaction_floes_-_advanced/ZINC_Download_to_Reaction_%26_Reagent_Database.html
https://docs.eyesopen.com/floe/modules/generative-floes/docs/source/floes/reaction_floes_-_advanced/ZINC_Download_to_Reaction_%26_Reagent_Database.html
https://wiki.docking.org/index.php/ZINC_subsets
https://chemistry.stackexchange.com/questions/168293/accessing-the-zinc15-and-zinc20-databases
https://chemistry.stackexchange.com/questions/168293/accessing-the-zinc15-and-zinc20-databases
https://www.researchgate.net/post/How_can_I_download_large_subsets_from_the_ZINC15_database
https://pubs.acs.org/doi/10.1021/ci049714%2B
https://www.benchchem.com/product/b3047490#creating-a-custom-subset-of-molecules-in-zinc
https://www.benchchem.com/product/b3047490#creating-a-custom-subset-of-molecules-in-zinc
https://www.benchchem.com/product/b3047490#creating-a-custom-subset-of-molecules-in-zinc
https://www.benchchem.com/product/b3047490#creating-a-custom-subset-of-molecules-in-zinc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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